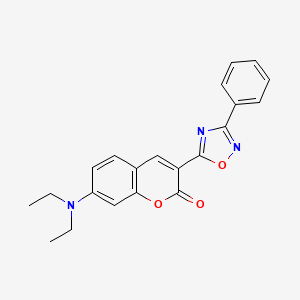

7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a multifaceted molecule with notable applications and unique chemical properties. The compound features a chromenone backbone substituted with a diethylamino group and a 3-phenyl-1,2,4-oxadiazole moiety. This structure grants it potential in various scientific fields, particularly in medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Initial Synthesis: The synthesis typically starts with the preparation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl) chromen-2-one. This involves the condensation of 3-phenyl-1,2,4-oxadiazol-5-amine with salicylaldehyde under acidic or basic conditions to form the chromenone backbone.

Substitution Reaction: The chromenone intermediate is then subjected to an electrophilic substitution reaction with diethylamine to introduce the diethylamino group at the 7-position. This step generally employs a catalyst like palladium or copper and occurs under moderate temperatures (50-80°C) in a polar aprotic solvent such as DMF (dimethylformamide).

Industrial Production Methods: Large-scale industrial production requires optimization of reaction conditions to enhance yield and purity. This includes:

Reagent Purity: Ensuring high purity of diethylamine and 3-phenyl-1,2,4-oxadiazol-5-amine.

Reaction Environment: Utilizing continuous flow reactors to maintain optimal temperatures and reaction times.

Catalyst Recovery: Implementing efficient recovery and reuse of catalysts to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation to introduce hydroxyl groups or other functional groups, typically using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction reactions may employ agents such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.

Substitution: Various nucleophilic substitution reactions can replace the diethylamino or oxadiazol moieties with other groups, expanding its utility.

Common Reagents and Conditions:

Oxidizing Agents: m-chloroperbenzoic acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with platinum or palladium catalysts.

Solvents: DMF, dichloromethane, ethanol.

Major Products Formed:

Hydroxylated Derivatives: Introduction of hydroxyl groups enhances solubility and reactivity.

Aminated Products: Amines or other nitrogen-containing groups offer additional binding sites for metal ions or biomolecules.

Applications De Recherche Scientifique

The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one holds significant value across several disciplines:

Chemistry:

Fluorescent Probes: Due to its unique structure, it acts as a fluorophore in detecting metal ions or pH changes in chemical and biological systems.

Biology:

Bioimaging: Its fluorescent properties enable visualization of cellular and subcellular structures in live cell imaging techniques.

Enzyme Inhibition Studies: Potential inhibitor for enzymes involved in disease pathways, aiding drug discovery.

Medicine:

Anticancer Agents: Preliminary studies indicate its ability to disrupt cancer cell proliferation, making it a candidate for chemotherapy drugs.

Antimicrobial Properties: Effective against a range of bacterial and fungal strains, with potential application in treating infections.

Industry:

Dye and Pigment Industry: Utilized in the development of dyes with specific fluorescence for textiles and plastics.

Optoelectronics: Component in the fabrication of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.

Mécanisme D'action

The mechanism by which the compound exerts its effects varies by application:

Fluorescent Probes:

The diethylamino group enhances electron-donating ability, altering fluorescence properties upon interaction with target ions or molecules.

Bioimaging:

Its chromenone backbone allows high-affinity binding to biomolecular structures, emitting fluorescence upon excitation, thereby tagging specific cellular components.

Enzyme Inhibition:

The oxadiazole ring mimics natural enzyme substrates, competitively inhibiting enzymatic activity and disrupting metabolic pathways in pathogens or cancer cells.

Comparaison Avec Des Composés Similaires

Several compounds share structural similarities but differ in their functional groups and applications:

7-(diethylamino)-3-(2-hydroxybenzyl)-2H-chromen-2-one:

Lacks the oxadiazole ring, used primarily as a pH indicator.

3-(3-phenyl-1,2,4-oxadiazol-5-yl)coumarin:

Lacks the diethylamino group, utilized in the synthesis of more complex heterocyclic compounds.

7-(diethylamino)-4-methylcoumarin:

Similar fluorescence properties, used in laser dyes and as a fluorophore in biochemical assays.

Each compound's unique substitutions confer specific advantages for particular applications, making 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one noteworthy for its diverse range of functionalities and applications.

There you have it—a detailed dive into the fascinating world of this compound! What do you think?

Activité Biologique

7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound exhibits a complex structure characterized by a chromen-2-one core, a diethylamino group, and a phenyl-substituted 1,2,4-oxadiazole moiety. The unique combination of these structural components contributes to its diverse biological activities and potential applications in medicinal chemistry and material sciences.

- Molecular Formula : C19H17N3O3

- Molecular Weight : Approximately 333.36 g/mol

- Structural Features : The presence of the oxadiazole ring enhances the electronic properties of the compound, making it suitable for various applications in drug development and material sciences.

Biological Activities

The biological activity of this compound is significant due to its structural components. Compounds containing chromen-2-one and oxadiazole moieties have been reported to exhibit various pharmacological activities:

- Antimicrobial Activity : Studies have indicated that derivatives of chromen-2-one possess antibacterial properties against various strains of bacteria such as Staphylococcus pneumoniae and Pseudomonas aeruginosa .

- Anticancer Properties : Similar compounds have shown potential as microtubule inhibitors. For instance, related compounds have been demonstrated to induce cell cycle arrest in cancer cells and promote apoptotic cell death . The specific mechanisms often involve interaction with microtubules, which are critical for mitotic spindle formation.

- Enzyme Inhibition : The oxadiazole moiety may enhance the compound's ability to inhibit specific enzymes, contributing to anti-inflammatory and anticancer effects .

The exact mechanism of action for this compound typically involves interactions with enzymes or receptors that mediate biological responses. For example, it may act by disrupting microtubule dynamics or inhibiting specific signaling pathways associated with cancer progression.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Known for fluorescence properties |

| 4-Methylumbelliferone | Methyl group at position 4 | Exhibits strong fluorescence |

| 5-Methylisoxazole | Methyl group on isoxazole | Exhibits antimicrobial properties |

| 5-(4-(aminomethyl)phenyl)-1,3,4-oxadiazole | Aminomethyl group substitution | Anticancer properties |

This table highlights that while many compounds share similar structural features with this compound, each exhibits unique biological activities based on their specific substitutions.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on the chromen-2-one structure. For instance:

- Antimicrobial Studies : A series of derivatives were synthesized and tested against bacterial strains. Compounds showed varying degrees of efficacy against Staphylococcus pneumoniae, with some exhibiting significant antibacterial activity .

- Cancer Cell Studies : Research has demonstrated that related compounds can effectively target multidrug-resistant cancer cells by disrupting microtubule dynamics . These findings suggest potential therapeutic applications in oncology.

Propriétés

IUPAC Name |

7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-22-19(23-27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGYVUDYCGHHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.